molecular formula C53H71N13O13 B12117338 Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt

Cat. No.: B12117338
M. Wt: 1098.2 g/mol
InChI Key: STTZWNQPYNOUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH) It is known for its role in regulating the release of gonadotropins, which are crucial for reproductive functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified using HPLC .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of high-throughput purification techniques ensures the production of high-purity peptides suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and various analogs with substituted amino acids .

Scientific Research Applications

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its effects on cellular signaling pathways.

    Medicine: Applied in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.

    Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Mechanism of Action

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt exerts its effects by binding to the LHRH receptors in the pituitary gland. This binding stimulates the release of gonadotropins, including luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play a crucial role in regulating reproductive functions. The compound’s mechanism involves the activation of specific signaling pathways that lead to the secretion of these hormones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyr-His-Trp-Ser-Tyr-D-Ala-Leu-Ser-Pro-NHEt is unique due to its specific amino acid sequence and modifications, which confer distinct binding properties and biological activities. Its ability to induce ovulation and synchronize reproductive cycles makes it particularly valuable in reproductive medicine .

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H71N13O13/c1-5-55-52(78)43-11-8-18-66(43)53(79)42(26-68)65-48(74)37(19-28(2)3)60-45(71)29(4)58-47(73)38(20-30-12-14-33(69)15-13-30)61-51(77)41(25-67)64-49(75)39(21-31-23-56-35-10-7-6-9-34(31)35)62-50(76)40(22-32-24-54-27-57-32)63-46(72)36-16-17-44(70)59-36/h6-7,9-10,12-15,23-24,27-29,36-43,56,67-69H,5,8,11,16-22,25-26H2,1-4H3,(H,54,57)(H,55,78)(H,58,73)(H,59,70)(H,60,71)(H,61,77)(H,62,76)(H,63,72)(H,64,75)(H,65,74)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTZWNQPYNOUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H71N13O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1098.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319429-24-8
Record name (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (sea bream)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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